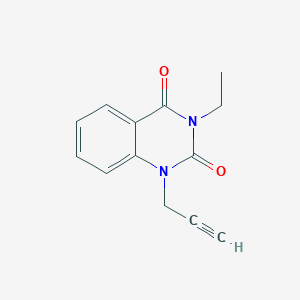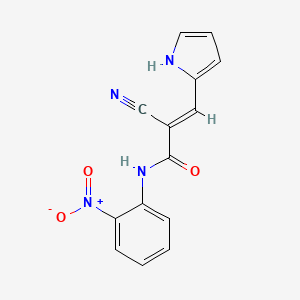
1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone
Overview
Description
1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMMP is a white crystalline powder that is soluble in water and organic solvents. It has been found to possess various biological activities, making it a promising candidate for drug development and other applications.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. It has also been found to inhibit the replication of viruses, such as hepatitis C virus and human immunodeficiency virus (HIV).
Biochemical and Physiological Effects
1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been found to exhibit various biochemical and physiological effects in cells and organisms. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce inflammation and oxidative stress in cells, which can contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has several advantages for laboratory experiments, including its high purity and stability. It can be easily synthesized using simple methods and can be stored for long periods without degradation. However, 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone also has some limitations, including its low solubility in water and its potential toxicity to cells and organisms at high concentrations.
Future Directions
There are several future directions for research on 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone, including:
1. Investigation of the mechanism of action of 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone in cells and organisms.
2. Development of novel drug candidates based on 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone for the treatment of various diseases.
3. Optimization of the synthesis process of 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone to improve the yield and purity.
4. Study of the potential use of 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone as a pesticide and herbicide in agriculture.
5. Investigation of the potential use of 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone as a building block for novel materials in material science.
Conclusion
1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone is a promising chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It has been found to exhibit various biological activities, making it a promising candidate for drug development and other applications. Further research is needed to fully understand the mechanism of action of 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone and to explore its potential applications in various fields.
Scientific Research Applications
1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been investigated as a potential treatment for Alzheimer's disease and other neurological disorders.
In agriculture, 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been studied for its potential use as a pesticide and herbicide. It has been found to exhibit strong herbicidal activity against various weeds and can be used to control their growth. 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has also been investigated for its potential use as a growth regulator for crops.
In material science, 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been studied for its potential use in the synthesis of novel materials, such as metal-organic frameworks and porous polymers. 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone can act as a building block for these materials, providing unique properties and functions.
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12-3-4-15(13(2)9-12)19-11-14(10-16(19)20)17(21)18-5-7-22-8-6-18/h3-4,9,14H,5-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMMJCAYRHTBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4720685.png)
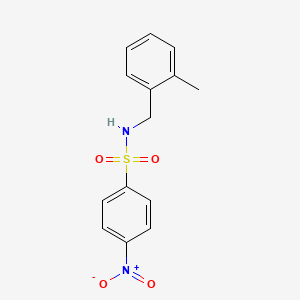
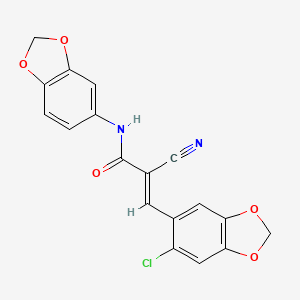
![(3-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B4720704.png)
![5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4720715.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-bromobenzoate](/img/structure/B4720725.png)
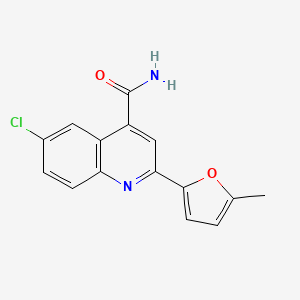

![1-[(4-sec-butylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4720749.png)
![ethyl 2-{[(4H-1,2,4-triazol-4-ylamino)carbonothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4720751.png)
![methyl 9-methyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4720755.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4720771.png)
